Cas no 71832-69-4 (2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with 2,2',2''-nitrilotris[ethanol] (1:1))

2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with 2,2',2''-nitrilotris[ethanol] (1:1) structure
71832-69-4 structure
Product Name:2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with 2,2',2''-nitrilotris[ethanol] (1:1)
CAS-nummer:71832-69-4
MF:C32H31N3O8S2
MW:649.733845949173
CID:1751742
PubChem ID:172908
Update Time:2025-04-21

2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with 2,2',2''-nitrilotris[ethanol] (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl]-6-methylbenzothiazole-7-sulphonic acid, compound with 2,2',2''-nitrilotris[ethanol] (1:1)
    • 7-Benzothiazolesulfonic acid, 2-(2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl)-6-methyl-, compd. with 2,2',2''-nitrilotris(ethanol) (1:1)
    • 2-(2-(1,3-Dioxo-2-indanyl)-6-quinolyl)-6-methyl-7-benzothiazolesulfonic acid, compd. with triethanolamine (1:1)
    • 2-(2-(2,3-Dihydro-1,3-dioxo-1H-inden-2-yl)quinolin-6-yl)-6-methylbenzothiazole-7-sulphonic acid, compound with 2,2',2''-nitrilotris(ethanol) (1:1)
    • 2-[2-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid - 2,2',2''-nitrilotriethanol (1:1)
    • 2-[bis(2-hydroxyethyl)amino]ethanol,2-[2-(1,3-dioxoinden-2-yl)quinolin-6-yl]-6-methyl-1,3-benzothiazole-7-sulfonic acid
    • -nitrilotris[ethanol] (1:1) (9CI)
    • olinyl]-6-methyl-, compd. with 2,2',2''-nitrilotris[ethanol] (1:1)
    • DTXSID5072436
    • EINECS 276-049-9
    • DTXCID8047133
    • 71832-69-4
    • Inchi: 1S/C26H16N2O5S2.C6H15NO3/c1-13-6-9-20-24(25(13)35(31,32)33)34-26(28-20)15-8-10-18-14(12-15)7-11-19(27-18)21-22(29)16-4-2-3-5-17(16)23(21)30;8-4-1-7(2-5-9)3-6-10/h2-12,21H,1H3,(H,31,32,33);8-10H,1-6H2
    • InChI-sleutel: JADMHUDNCZNLEW-UHFFFAOYSA-N
    • LACHT: S1C2C(=CC=C(C)C=2S(=O)(=O)O)N=C1C1C=CC2=C(C=1)C=CC(C1C(C3C=CC=CC=3C1=O)=O)=N2.OCCN(CCO)CCO

Berekende eigenschappen

  • Exacte massa: 649.15543
  • Monoisotopische massa: 649.15525730g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 9
  • Complexiteit: 999
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 215Ų

Experimentele eigenschappen

  • PSA: 178.22
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited